

Unraveling Amabiloside: A Spectroscopic and Structural Elucidation Guide

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Compound of Interest

Compound Name: Amabiloside

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data of **amabiloside**, a natural glycoside isolated from *Crinum amabile*. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data instrumental in its structural determination, alongside the experimental protocols for data acquisition.

Amabiloside, identified as 3-hydroxy-4-O- β -D-glucopyranosyl-benzaldehyde, is a benzenoid glycoside that has been isolated from the bulbs of *Crinum amabile*.^[1] Its structural characterization is a critical step in understanding its potential biological activities and for its synthesis. The definitive structure was elucidated through a comprehensive analysis of various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and mass spectrometry.^[1]

Spectroscopic Data Analysis

The structural backbone and the stereochemistry of **amabiloside** were pieced together using a suite of NMR experiments, including ^1H and ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Nuclear Magnetic Resonance (NMR) Data

The unequivocal assignment of all proton and carbon signals of **amabiloside** was achieved through a combination of one- and two-dimensional NMR experiments. The data presented below is a summary of the key chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for **Amabiloside**

Position	δ (ppm)	Multiplicity	J (Hz)
Aglycone			
2-H	7.42	d	1.5
5-H	7.18	d	8.0
6-H	7.51	dd	8.0, 1.5
CHO	9.85	s	
Glycone (β-D-glucopyranosyl)			
1'-H	5.05	d	7.5
2'-H	3.58	m	
3'-H	3.52	m	
4'-H	3.45	m	
5'-H	3.48	m	
6'a-H	3.92	dd	12.0, 2.0
6'b-H	3.75	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for **Amabiloside**

Position	δ (ppm)
Aglycone	
1	131.5
2	116.2
3	149.8
4	146.0
5	112.8
6	127.5
CHO	192.3
Glycone (β -D-glucopyranosyl)	
1'	103.2
2'	74.8
3'	78.1
4'	71.3
5'	77.9
6'	62.5

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of **amabiloside**.

Table 3: Mass Spectrometry Data for **Amabiloside**

Ion	m/z	Formula
[M+H] ⁺	287.0872	C ₁₃ H ₁₅ O ₇
[M+Na] ⁺	309.0691	C ₁₃ H ₁₄ O ₇ Na

Experimental Protocols

The isolation and spectroscopic analysis of **amabiloside** followed established methodologies for natural product chemistry.

Isolation of Amabiloside

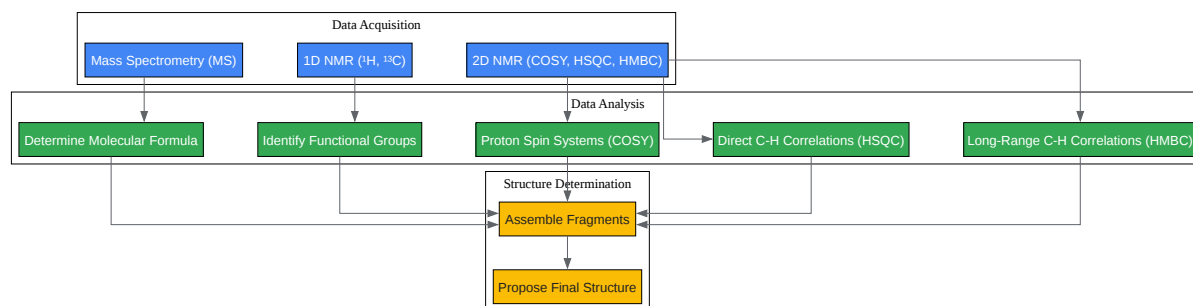
- **Extraction:** The fresh bulbs of *Crinum amabile* were collected, minced, and extracted exhaustively with methanol at room temperature.
- **Fractionation:** The resulting methanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.
- **Chromatography:** The ethyl acetate fraction, which showed promising activity, was subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
- **Purification:** Fractions containing **amabiloside** were further purified by preparative thin-layer chromatography (TLC) and finally by high-performance liquid chromatography (HPLC) to yield pure **amabiloside**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated methanol (CD_3OD). Chemical shifts were referenced to the solvent signals (δH 3.31 and δC 49.0).
- **Mass Spectrometry:** High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Structural Elucidation Workflow

The logical flow of elucidating the structure of **amabiloside** based on the spectroscopic data is visualized in the following diagram.



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Spectroscopic analysis workflow for **amabiloside**.

This comprehensive spectroscopic dataset and the described methodologies provide a solid foundation for the further study and potential applications of **amabiloside** in various scientific and medicinal fields.

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References

- 1. tandfonline.com [tandfonline.com]

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